molecular formula C11H12ClFN2O B2492679 2-Chloro-1-(8-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone CAS No. 2411200-88-7

2-Chloro-1-(8-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone

Cat. No. B2492679
CAS RN: 2411200-88-7
M. Wt: 242.68
InChI Key: PQGLJZAWWHZRLP-UHFFFAOYSA-N
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Description

2-Chloro-1-(8-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone is a chemical compound that belongs to the quinoxaline family. It has been studied extensively for its potential use in scientific research applications.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(8-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone involves the inhibition of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the breakdown of neurotransmitters, including acetylcholine and dopamine. Inhibition of these enzymes leads to an increase in the levels of these neurotransmitters, which can have therapeutic benefits in the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This leads to an increase in the levels of acetylcholine and dopamine, which can have therapeutic benefits in the treatment of neurological disorders. However, the compound also has potential toxic effects and should be used with caution in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Chloro-1-(8-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone in laboratory experiments is its potency as an inhibitor of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes it a useful tool for studying the role of these enzymes in the central nervous system. However, the compound also has potential toxic effects and should be used with caution in laboratory experiments. It is important to carefully control the concentration of the compound and to monitor its effects on cell viability and other physiological parameters.

Future Directions

There are several potential future directions for research involving 2-Chloro-1-(8-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone. One area of interest is the development of new therapeutic agents for the treatment of neurological disorders. The compound's ability to inhibit acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase makes it a promising candidate for the development of new drugs for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Another area of interest is the study of the compound's effects on other enzymes and physiological systems. Further research is needed to fully understand the potential benefits and limitations of this compound for scientific research applications.

Synthesis Methods

The synthesis of 2-Chloro-1-(8-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone involves the reaction of 2-chloroethyl ethyl ether with 8-fluoro-4-methylquinoxaline-2,3-dione in the presence of a base. The reaction proceeds under mild conditions and yields the desired product in good yield.

Scientific Research Applications

2-Chloro-1-(8-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone has been used extensively in scientific research applications. It has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play important roles in the central nervous system and are involved in the regulation of neurotransmitter levels. Inhibition of these enzymes has been shown to have potential therapeutic applications in the treatment of several neurological disorders, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-chloro-1-(8-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFN2O/c1-14-5-6-15(10(16)7-12)11-8(13)3-2-4-9(11)14/h2-4H,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGLJZAWWHZRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2=C1C=CC=C2F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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